Cas no 89922-82-7 (3-(tert-Butyldimethylsilyl)oxy-1-propanal)

3-(tert-Butyldimethylsilyl)oxy-1-propanal structure
89922-82-7 structure
Product Name:3-(tert-Butyldimethylsilyl)oxy-1-propanal
CAS 번호:89922-82-7
MF:C9H20O2Si
메가와트:188.33940410614
MDL:MFCD04039464
CID:712481
PubChem ID:3662392
Update Time:2024-10-26

3-(tert-Butyldimethylsilyl)oxy-1-propanal 화학적 및 물리적 성질

이름 및 식별자

    • Propanal,3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
    • 3-t-Butyldimethylsilanyloxy Propionaldehyde
    • 3-[(tert-Butyldimethylsilyl)oxy]-1-propanal
    • 3-[tert-butyl(dimethyl)silyl]oxypropanal
    • 3-Tert-Butyldimethylsilanyloxy Propionaldehyde
    • 3-(Dimethyl-t-butylsilyloxy)propionaldehyde
    • 3-(OTBS)-propanal
    • 3-(t-butyl-dimethyl-silanyloxy)-propionaldehyde
    • 3-(tert-Butyl-dimethylsilanyloxy)propionaldehyde
    • 3-(tert-Butyldimethylsiloxy)propanal
    • 3-(tert-butyldimethylsilyloxy)-propionaldehyde
    • 3-[(tert-Butyldimethylsilyl)oxy]propanal
    • 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanal
    • 3-[Dimethyl(1,1-dimethylethyl)siloxy]-propanal
    • 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanal (ACI)
    • 3-[(tert-Butyldimethylsilyl)oxy]propionaldehyde
    • 3-[[(1,1-Dimethylethyl)(dimethyl)silyl]oxy]propanal
    • 3-[Dimethyl(1,1-dimethylethyl)siloxy]propanal
    • 3-[tert-Butyldimethylsilyloxy]propionaldehyd
    • 3-tert-Butyldimethylsilyloxypropanal
    • 3-{[tert-butyl(dimethyl)silyl]oxy}propanal
    • 3-(tert-butyldimethylsilanyloxy)propionaldehyde
    • 3-{[(1,1-dimethylethyl)(dimethyl)silyl]oxy}propanal
    • 89922-82-7
    • 3-[(t-Butyldimethylsilyl)oxy]-propanal
    • SCHEMBL573170
    • CS-B1696
    • 3-t-butyldimethylsilyloxy propanal
    • WGWCJTNWUFFGFH-UHFFFAOYSA-N
    • DB-078546
    • 3-(tert-butyldimethylsilyloxy)propionaldehyde
    • 3-(tert-Butyldimethylsiloxy)propionaldehyde
    • 3-(tert-butyl-dimethyl-silanyloxy)-propionaldehyde
    • 3-(tert-butyldimethylsilanyloxy)propan-1-one
    • STL556876
    • DTXSID40394793
    • Propanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
    • MFCD04039464
    • BBL103067
    • 3-(tert-butyldimethylsilyloxy)propanal
    • 3-(t-butyldimethylsilyloxy) propanal
    • 3-(Tert-Butyldimethylsiloxy) Propanal
    • 3-tert-butyldimethylsilyloxypropionaldehyde
    • BCP32384
    • 3-(t-Butyldimethylsilyloxy)propanal
    • 3-t-butyldimethylsilyloxypropanal
    • AKOS006292915
    • AS-30268
    • SY043379
    • 3-(tertbutyldimethylsilanyloxy)propionaldehyde
    • EN300-266302
    • 3-((tert-butyldimethylsilyl)oxy)propanal
    • 3-(tertbutyl-dimethyl-silanyloxy)-propionaldehyde
    • 3-(tert-Butyldimethylsilyl)oxy-1-propanal
    • MDL: MFCD04039464
    • 인치: 1S/C9H20O2Si/c1-9(2,3)12(4,5)11-8-6-7-10/h7H,6,8H2,1-5H3
    • InChIKey: WGWCJTNWUFFGFH-UHFFFAOYSA-N
    • 미소: O=CCCO[Si](C(C)(C)C)(C)C

계산된 속성

  • 정밀분자량: 188.12300
  • 동위원소 질량: 188.123
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 147
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 2
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 26.3A^2

실험적 성질

  • 색과 성상: No data avaiable
  • 밀도: 0.892 g/mL at 25 °C
  • 융해점: No data available
  • 비등점: 195.0±23.0 °C at 760 mmHg
  • 플래시 포인트: 84℃
  • 굴절률: n20/D1.431
  • PSA: 26.30000
  • LogP: 2.59720
  • 증기압: No data available

3-(tert-Butyldimethylsilyl)oxy-1-propanal 보안 정보

3-(tert-Butyldimethylsilyl)oxy-1-propanal 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
abcr
AB459580-1 g
3-(tert-Butyldimethylsilyloxy)propanal; .
89922-82-7
1g
€118.50 2023-04-22
abcr
AB459580-5 g
3-(tert-Butyldimethylsilyloxy)propanal; .
89922-82-7
5g
€254.50 2023-04-22
abcr
AB459580-25 g
3-(tert-Butyldimethylsilyloxy)propanal; .
89922-82-7
25g
€883.50 2023-04-22
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B833953-200mg
3-t-Butyldimethylsilanyloxy Propionaldehyde
89922-82-7 95%
200mg
¥168.00 2022-09-29
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B833953-1g
3-t-Butyldimethylsilanyloxy Propionaldehyde
89922-82-7 95%
1g
¥638.00 2022-09-29
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T52160-1g
3-tert-Butyldimethylsilyloxypropanal
89922-82-7 95%
1g
¥518.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T52160-5g
3-tert-Butyldimethylsilyloxypropanal
89922-82-7 95%
5g
¥2128.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T52160-200mg
3-tert-Butyldimethylsilyloxypropanal
89922-82-7 95%
200mg
¥138.0 2023-09-06
TRC
B691565-1g
3-[(tert-Butyldimethylsilyl)oxy]-1-propanal
89922-82-7
1g
$ 127.00 2023-09-08
TRC
B691565-2g
3-[(tert-Butyldimethylsilyl)oxy]-1-propanal
89922-82-7
2g
$ 236.00 2023-04-18

3-(tert-Butyldimethylsilyl)oxy-1-propanal 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  rt → -60 °C; 5 min, -60 °C
1.2 Reagents: Triethylamine ;  -60 °C; -60 °C → rt
참조
Remote Control of Regio- and Diastereoselectivity in the Hydroformylation of Bishomoallylic Alcohols with Catalytic Amounts of a Reversibly Bound Directing Group
Gruenanger, Christian U.; Breit, Bernhard, Angewandte Chemie, 2010, 49(5), 967-970

합성 방법 2

반응 조건
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride ,  Triethylamine Solvents: Dichloromethane ;  1.5 h, -78 °C
참조
Studies on the total synthesis of amphidinolide O (II): A stereoselective synthesis of C1-C11 fragment
Jang, Mi-Yeon; Kim, Jong-Woo; Lee, Duck-Hyung, Bulletin of the Korean Chemical Society, 2005, 26(10), 1497-1498

합성 방법 3

반응 조건
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 35 min, -78 °C
1.2 Solvents: Dichloromethane ;  50 min, -78 °C
1.3 Reagents: Triethylamine ;  overnight, -78 °C → rt
1.4 Solvents: Water
참조
γ-Allyl Phosphinoyl Phenyl Sulfone (GAPPS): A Conjunctive Reagent for the Synthesis of EE, EZ, and ET 1,3-Dienes
Li, Xiaojin; Lantrip, Douglas; Fuchs, Philip L., Journal of the American Chemical Society, 2003, 125(47), 14262-14263

합성 방법 4

반응 조건
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride ,  Triethylamine Solvents: Dichloromethane ;  -78 °C
참조
Studies on the total synthesis of amphidinolide O (III): a stereoselective synthesis of C1-C11 fragment
Kim, Jong Woo; Kong, Sun-Ju; Kim, Yeo-Jin; Lee, Duck-Hyung, Bulletin of the Korean Chemical Society, 2008, 29(2), 297-298

합성 방법 5

반응 조건
1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ;  rt → -78 °C
1.2 Reagents: Dimethyl sulfoxide ;  40 min, -78 °C; 10 min, -78 °C
1.3 Solvents: Dichloromethane ;  2.5 h, -78 °C
1.4 Reagents: Triethylamine ;  40 min, -78 °C; 2 h, -78 °C; -78 °C → 0 °C
1.5 Solvents: Water ;  overnight, 0 °C
참조
De novo formal synthesis of (-)-virginiamycin M2 via the asymmetric hydration of dienoates
Mortensen, Matthew S.; Osbourn, Joshua M.; O'Doherty, George A., Organic Letters, 2007, 9(16), 3105-3108

합성 방법 6

반응 조건
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 15 min, -78 °C
1.2 Solvents: Dichloromethane ;  -78 °C
1.3 Reagents: Triethylamine ;  -78 °C; 2 h, -78 °C → rt
1.4 Solvents: Water ;  rt
참조
First synthesis of an ABCE ring substructure of daphnicyclidin A
Tu, Jianzhuo; Clark, Madison M.; Harmata, Michael, Organic & Biomolecular Chemistry, 2022, 20(33), 6547-6549

합성 방법 7

반응 조건
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ;  10 min, -78 °C; -78 °C → rt; 30 min, rt
1.4 Reagents: Water
참조
Platinum-catalyzed cyclizations via carbene intermediates: syntheses of complementary positional isomers of isoxazoles
Allegretti, Paul A.; Ferreira, Eric M., Chemical Science, 2013, 4(3), 1053-1058

합성 방법 8

반응 조건
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ;  10 min, -78 °C; -78 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Water ;  23 °C
참조
Generation of α,β-unsaturated platinum carbenes from homopropargylic alcohols: rearrangements to polysubstituted furans
Allegretti, Paul A.; Ferreira, Eric M., Organic Letters, 2011, 13(21), 5924-5927

합성 방법 9

반응 조건
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride ,  Triethylamine Solvents: Dichloromethane ;  -78 °C; -78 °C → rt
참조
Lactol-Directed Osmylation. Stereodivergent Synthesis of Four C-19,20 Apoptolidin Diols from a Single Allylic Hemiacetal
Kim, Youngsoon; Fuchs, Philip L., Organic Letters, 2007, 9(13), 2445-2448

합성 방법 10

반응 조건
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -70 °C; 30 min, -70 °C
1.2 Solvents: Dichloromethane ;  1 h, -70 °C
1.3 Reagents: Triethylamine ;  10 min, -70 °C
1.4 Solvents: Water ;  -70 °C
참조
Enantioselective synthesis of the dioxabicyclo[3.2.1]octane core of the zaragozic acids via intramolecular Wacker-type cyclization reactions
Perlmutter, Patrick; Selajerern, Walailak; Vounatsos, Filisaty, Organic & Biomolecular Chemistry, 2004, 2(15), 2220-2228

합성 방법 11

반응 조건
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane
1.2 Reagents: Triethylamine
참조
Synthesis of (-)-Deoxypukalide, the Enantiomer of a Degradation Product of the Furanocembranolide Pukalide
Marshall, James A.; Van Devender, Elva A., Journal of Organic Chemistry, 2001, 66(24), 8037-8041

합성 방법 12

반응 조건
1.1 Reagents: Imidazole Solvents: Dimethylformamide
1.2 Reagents: Ozone Solvents: Methanol ,  Dichloromethane
참조
A convergent general synthetic protocol for construction of spirocyclic ketal ionophores: an application to the total synthesis of (-)-A-23187 (calcimycin)
Boeckman, Robert K. Jr.; Charette, Andre B.; Asberom, Theodros; Johnston, Brian H., Journal of the American Chemical Society, 1987, 109(24), 7553-5

합성 방법 13

반응 조건
1.1 Reagents: Oxygen Catalysts: 4-Methylmorpholine ,  2,2′-Bipyridine ,  Tempo ,  Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Acetonitrile ;  3 h, rt
참조
Total Synthesis of Belizentrin Methyl Ester: Report on a Likely Conquest
Anderl, Felix; Groessl, Sylvester; Wirtz, Conny; Fuerstner, Alois, Angewandte Chemie, 2018, 57(33), 10712-10717

합성 방법 14

반응 조건
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ;  10 min, -78 °C; -78 °C → rt; 30 min, rt
1.4 Reagents: Water
참조
From Indoles to Carbazoles: Tandem Cp*Rh(III)-Catalyzed C-H Activation/Bronsted Acid-Catalyzed Cyclization Reactions
Wu, Jia-Qiang; Yang, Zhen; Zhang, Shang-Shi; Jiang, Chun-Yong; Li, Qingjiang; et al, ACS Catalysis, 2015, 5(11), 6453-6457

합성 방법 15

반응 조건
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  rt; rt → -78 °C; -78 °C; 30 min, -78 °C
1.2 Solvents: Dichloromethane ;  30 min, -78 °C
1.3 Reagents: Triethylamine ;  30 min, -78 °C; -78 °C → rt; 60 min, rt
참조
Decarboxylative aldol reactions of allyl β-keto esters via heterobimetallic catalysis
Lou, Sha; Westbrook, John A.; Schaus, Scott E., Journal of the American Chemical Society, 2004, 126(37), 11440-11441

합성 방법 16

반응 조건
1.1 Reagents: Diisopropylethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  rt → 0 °C
1.2 1.5 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Modular Fragment Synthesis and Bioinformatic Analysis Propose a Revised Vancoresmycin Stereoconfiguration
Spindler, Stefanie; Wingen, Lukas M.; Schoenenbroicher, Max; Seul, Maximilian; Adamek, Martina; et al, Organic Letters, 2021, 23(4), 1175-1180

합성 방법 17

반응 조건
1.1 Reagents: Iodosylbenzene ,  Tempo Catalysts: Ytterbium triflate Solvents: Dichloromethane ;  2 h, 0 °C
참조
Multicomponent Catalytic Asymmetric Synthesis of trans-Aziridines
Zhou, Yubai; Gupta, Anil K.; Mukherjee, Munmun; Zheng, Li; Wulff, William D., Journal of Organic Chemistry, 2017, 82(24), 13121-13140

합성 방법 18

반응 조건
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 30 min, -78 °C
1.2 Solvents: Dichloromethane ;  30 min, -78 °C
1.3 Reagents: Triethylamine ;  -78 °C; -78 °C → 0 °C; 1 h, 0 °C
참조
Total Synthesis of (-)-Marinisporolide C
Dias, Luiz C. ; de Lucca, Emilio C., Journal of Organic Chemistry, 2017, 82(6), 3019-3045

3-(tert-Butyldimethylsilyl)oxy-1-propanal Raw materials

3-(tert-Butyldimethylsilyl)oxy-1-propanal Preparation Products

추천 공급업체
Shanghai Pearlk Chemicals Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shandong Feiyang Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shandong Feiyang Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hebei Liye chemical Co.,Ltd
Wuhan Comings Biotechnology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Wuhan Comings Biotechnology Co., Ltd.